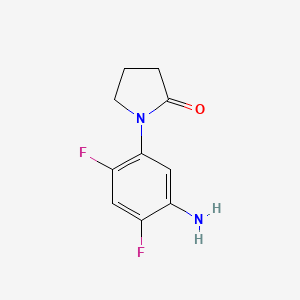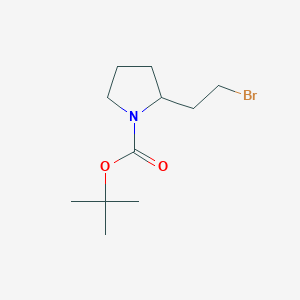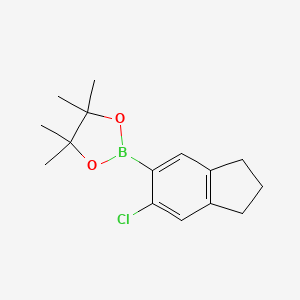
(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol hydrochloride is a chemical compound that features an amino group, an ethylsulfanyl group, and a hydroxyl group attached to a central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(ethylsulfanyl)propan-1-ol hydrochloride typically involves the reaction of a suitable precursor with ethyl mercaptan and subsequent conversion to the hydrochloride salt. One common method includes the use of (2S)-2-amino-3-chloropropan-1-ol as the starting material, which undergoes nucleophilic substitution with ethyl mercaptan under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and conversion to the hydrochloride salt using hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(ethylsulfanyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ethylsulfanyl groups may play a role in binding to active sites, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall activity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-3-(methylsulfanyl)propan-1-ol hydrochloride
- (2S)-2-amino-3-(propylsulfanyl)propan-1-ol hydrochloride
- (2S)-2-amino-3-(butylsulfanyl)propan-1-ol hydrochloride
Uniqueness
(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol hydrochloride is unique due to the specific length and properties of its ethylsulfanyl group, which can influence its reactivity and interactions compared to similar compounds with different alkyl chain lengths.
Propriétés
Formule moléculaire |
C5H14ClNOS |
|---|---|
Poids moléculaire |
171.69 g/mol |
Nom IUPAC |
(2S)-2-amino-3-ethylsulfanylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NOS.ClH/c1-2-8-4-5(6)3-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |
Clé InChI |
GPEMMWBXRSGSLI-JEDNCBNOSA-N |
SMILES isomérique |
CCSC[C@H](CO)N.Cl |
SMILES canonique |
CCSCC(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B13491339.png)


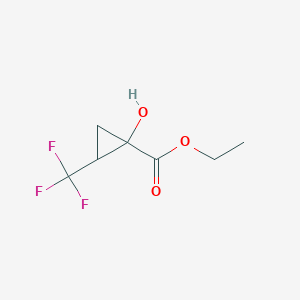

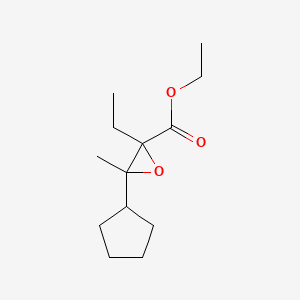

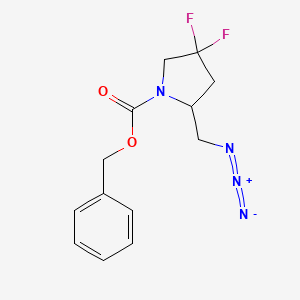
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)

![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)
